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Compound of Interest

Compound Name: 2-Bromoundec-1-ene

CAS No.: 145732-28-1

Cat. No.: B136251 Get Quote

This technical guide offers a comprehensive, in-depth analysis of the predicted spectroscopic

data for 2-Bromoundec-1-ene. Designed for researchers, scientists, and professionals in drug

development, this document provides a foundational understanding of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. In the absence of publicly available experimental spectra for 2-Bromoundec-1-
ene, this guide leverages data from analogous vinyl bromide compounds and fundamental

spectroscopic principles to provide a robust predictive framework. This approach is intended to

empower researchers in the synthesis, identification, and utilization of this versatile chemical

building block.

Molecular Structure and Spectroscopic Overview
2-Bromoundec-1-ene is a halogenated alkene with a terminal double bond and a bromine

atom attached to the second carbon of an eleven-carbon chain. This structure presents distinct

features that are readily identifiable through various spectroscopic techniques. The vinyl

bromide moiety will exhibit characteristic signals in both ¹H and ¹³C NMR, while the long alkyl

chain will contribute to the aliphatic region of the spectra. IR spectroscopy will reveal key

vibrational modes for the C=C and C-Br bonds, and mass spectrometry will show a distinctive

isotopic pattern for bromine, along with predictable fragmentation of the alkyl chain.

Caption: Molecular structure of 2-Bromoundec-1-ene with atom numbering.
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¹H NMR Spectroscopy: A Predictive Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms. For 2-Bromoundec-1-ene, the ¹H NMR spectrum is predicted to be

characterized by distinct signals for the vinyl protons and the aliphatic chain protons.

Predicted ¹H NMR Spectral Data
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~5.6 - 5.8 Doublet 1H H-1a (geminal to Br)

~5.4 - 5.6 Doublet 1H H-1b (geminal to Br)

~2.2 - 2.4 Triplet 2H H-3

~1.2 - 1.6 Multiplet 14H H-4 to H-10

~0.8 - 0.9 Triplet 3H H-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic

principles.

Interpretation of the Predicted ¹H NMR Spectrum
The most downfield signals are expected to be from the two geminal protons on C-1. These

protons are deshielded by the electron-withdrawing effect of the adjacent bromine atom and the

anisotropic effect of the double bond. They are expected to appear as two distinct doublets due

to geminal coupling.

The protons on C-3 are adjacent to the electron-withdrawing bromine atom, which will cause a

downfield shift compared to a typical methylene group in an alkane. This signal is predicted to

be a triplet due to coupling with the two protons on C-4.

The protons of the long alkyl chain (C-4 to C-10) will overlap in the aliphatic region of the

spectrum, appearing as a broad multiplet. The terminal methyl group (C-11) is expected to be

the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene

group.
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Experimental Protocol for ¹H NMR Acquisition
A robust protocol for acquiring the ¹H NMR spectrum of 2-Bromoundec-1-ene would involve

dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform

(CDCl₃). The use of CDCl₃ is standard as it is a good solvent for many organic compounds and

its residual proton signal at 7.26 ppm provides a convenient internal reference. The spectrum

should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate

resolution of the signals. A standard pulse program with a 30° pulse angle and a relaxation

delay of 1-2 seconds is typically sufficient.

Caption: A typical experimental workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Predictive Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. For 2-Bromoundec-1-ene, the ¹³C NMR spectrum will

distinguish between the sp² hybridized carbons of the double bond and the sp³ hybridized

carbons of the alkyl chain.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm) Assignment

~130 - 135 C-2

~115 - 120 C-1

~35 - 40 C-3

~28 - 32 C-4 to C-10

~22 - 23 C-10

~14 C-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic

principles.

Interpretation of the Predicted ¹³C NMR Spectrum
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The two sp² carbons of the double bond are expected to be the most downfield signals. The

carbon atom bonded to the bromine (C-2) will be significantly deshielded and is predicted to

appear at a lower field than the terminal C-1. The chemical shifts of the aliphatic carbons will

follow a predictable pattern, with the carbon adjacent to the bromine (C-3) being more

deshielded than the others. The remaining methylene carbons of the long chain will have

similar chemical shifts and may overlap. The terminal methyl carbon (C-11) will be the most

upfield signal.

Experimental Protocol for ¹³C NMR Acquisition
The sample preparation for ¹³C NMR is the same as for ¹H NMR. The acquisition of a ¹³C NMR

spectrum typically requires a larger number of scans than ¹H NMR due to the low natural

abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used to simplify

the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon

atom.

Infrared (IR) Spectroscopy: A Predictive Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations. The IR

spectrum of 2-Bromoundec-1-ene is expected to show characteristic absorption bands for the

C=C double bond and the C-Br bond.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Vibration

~3080 =C-H stretch

~2925, ~2855 C-H stretch (aliphatic)

~1630 C=C stretch

~1465 C-H bend (aliphatic)

~900, ~990 =C-H bend (out-of-plane)

~600 - 700 C-Br stretch
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Disclaimer: These are predicted values based on analogous compounds and spectroscopic

principles.

Interpretation of the Predicted IR Spectrum
The key diagnostic peaks in the predicted IR spectrum of 2-Bromoundec-1-ene are the C=C

stretch and the C-Br stretch. The C=C stretching vibration is expected to appear as a weak to

medium band around 1630 cm⁻¹. The C-H stretching vibrations of the vinyl group will be

observed at a slightly higher frequency (~3080 cm⁻¹) than the aliphatic C-H stretches (~2925

and ~2855 cm⁻¹). The out-of-plane =C-H bending vibrations are also characteristic of a

terminal alkene and are expected in the 900-1000 cm⁻¹ region. The C-Br stretching vibration

will appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Acquisition
The IR spectrum of liquid 2-Bromoundec-1-ene can be easily obtained using an Attenuated

Total Reflectance (ATR) FT-IR spectrometer. A small drop of the sample is placed on the ATR

crystal, and the spectrum is recorded. This method is fast, requires minimal sample

preparation, and is non-destructive.

Mass Spectrometry (MS): A Predictive Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of

ions. For 2-Bromoundec-1-ene, the mass spectrum will provide information about the

molecular weight and the elemental composition, and the fragmentation pattern will offer clues

about the molecular structure.

Predicted Mass Spectral Data
m/z Interpretation

232, 234 Molecular ion peaks (M⁺, M⁺+2)

153 [M - Br]⁺

41 Allyl cation ([C₃H₅]⁺)

Disclaimer: These are predicted values based on the expected fragmentation of the molecule.
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Interpretation of the Predicted Mass Spectrum
A key feature in the mass spectrum of 2-Bromoundec-1-ene will be the presence of two

molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 232 and 234).

This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost

equal abundance.[1] The fragmentation of the molecular ion is expected to involve the loss of a

bromine radical to form a stable secondary carbocation at m/z 153. Further fragmentation of

the alkyl chain is also expected, with the formation of smaller carbocations. A prominent peak

at m/z 41, corresponding to the stable allyl cation, is also anticipated.[2]

Experimental Protocol for MS Acquisition
The mass spectrum of 2-Bromoundec-1-ene can be obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample

is injected into the GC, where it is vaporized and separated from any impurities. The purified

compound then enters the mass spectrometer, where it is ionized by a beam of high-energy

electrons, causing fragmentation. The resulting ions are then separated by their mass-to-

charge ratio.

[C11H21Br]⁺˙
(m/z 232, 234)

[C11H21]⁺
(m/z 153)

- Br˙

[C3H5]⁺
(m/z 41)

Fragmentation

Br˙

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Bromoundec-1-ene in mass

spectrometry.

Conclusion
This in-depth technical guide provides a predictive framework for the spectroscopic

characterization of 2-Bromoundec-1-ene. By leveraging established spectroscopic principles

and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR,
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and Mass Spectrometry data. This guide is intended to serve as a valuable resource for

researchers, aiding in the identification and utilization of this compound in various scientific

endeavors. The provided experimental protocols offer a starting point for obtaining high-quality

spectral data once the compound is synthesized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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